Fmoc-Asp(OAll)-OH Fmoc-Asp(OAll)-OH
Brand Name: Vulcanchem
CAS No.: 146982-24-3
VCID: VC21550929
InChI: InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/t19-/m0/s1
SMILES: C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C22H21NO6
Molecular Weight: 395.4 g/mol

Fmoc-Asp(OAll)-OH

CAS No.: 146982-24-3

Cat. No.: VC21550929

Molecular Formula: C22H21NO6

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Asp(OAll)-OH - 146982-24-3

CAS No. 146982-24-3
Molecular Formula C22H21NO6
Molecular Weight 395.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid
Standard InChI InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/t19-/m0/s1
Standard InChI Key FBNFRRNBFASDKS-IBGZPJMESA-N
Isomeric SMILES C=CCOC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Chemical Identity and Structural Properties

Fmoc-Asp(OAll)-OH consists of an aspartic acid residue with an N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a β-carboxyl allyl ester. This dual protection strategy allows for selective deprotection during peptide synthesis.

Basic Chemical Properties

The fundamental chemical characteristics of Fmoc-Asp(OAll)-OH are presented in the following table:

PropertyValue
Chemical NameN-Fmoc-L-aspartic acid 4-allyl ester
CAS Number146982-24-3
Molecular FormulaC₂₂H₂₁NO₆
Molecular Weight395.41 g/mol
Physical FormSolid
Melting Point111-115°C
Optical Rotation-27° (c=1 in DMF)
Storage Conditions2°C to 8°C
Purity (typical)≥98%

The IUPAC name of this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid , reflecting its stereochemistry and functional groups arrangement.

Structural Features

Fmoc-Asp(OAll)-OH possesses several key structural elements that contribute to its utility in peptide synthesis:

  • The Fmoc group protects the α-amino group of aspartic acid, preventing unwanted reactions during peptide coupling

  • The allyl ester (OAll) selectively protects the β-carboxyl group of aspartic acid

  • The α-carboxyl group remains free for peptide bond formation

  • The L-configuration at the α-carbon maintains the natural stereochemistry of aspartic acid found in most proteins

Applications in Peptide Synthesis

Fmoc-Asp(OAll)-OH serves crucial functions in modern peptide synthesis, particularly in contexts requiring precise control over aspartic acid residues.

Role in Solid-Phase Peptide Synthesis

In SPPS, Fmoc-Asp(OAll)-OH is primarily employed for introducing aspartic acid residues while maintaining orthogonal protection strategies. The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions using piperidine or other secondary amines, without affecting the allyl ester protection on the side chain .

The compound is particularly valuable because:

  • It enables selective deprotection and coupling strategies

  • The allyl ester protecting group can be removed using palladium(0) catalysts under mild conditions

  • This selective deprotection allows for the synthesis of complex peptides without compromising sensitive functionalities

Prevention of Aspartimide Formation

Perhaps the most significant application of Fmoc-Asp(OAll)-OH is in preventing aspartimide formation, which represents one of the most serious side reactions during Fmoc-based peptide synthesis . Aspartimide formation occurs when the peptide sequence containing aspartic acid is exposed to strong base, leading to an unwanted cyclization reaction.

This problem is particularly pronounced in:

  • Synthesis of long peptides

  • Sequences containing multiple aspartic acid residues

  • Aspartic acid followed by glycine (Asp-Gly) sequences

The allyl ester protection significantly reduces this side reaction compared to traditional tert-butyl (tBu) protection strategies .

Research Findings on Aspartimide Prevention

Significant research has been conducted on the effectiveness of various aspartic acid protecting strategies, including the use of allyl esters like in Fmoc-Asp(OAll)-OH.

Comparative Effectiveness Studies

Research has quantified the effectiveness of various protecting groups in preventing aspartimide formation during peptide synthesis, as shown in the following table:

Asp(OR) RAspartimide per cycle for X = Asn (%)d-Asp for X = Asn (%)Aspartimide per cycle for X = Arg (%)d-Asp for X = Arg (%)
tBu1.659.11.2425.1
Mpe0.494.20.411.0
Epe0.192.20.133.1
Bno0.060.90.061.4

Table adapted from published research on aspartimide formation rates with different protecting groups .

These findings demonstrate that specialized protecting groups can significantly reduce aspartimide formation compared to the standard tert-butyl (tBu) protection. While this table doesn't specifically include allyl ester protection, additional research has established that allyl esters offer advantages in certain synthetic contexts.

Acidic Modifiers Research

Studies have found that adding acidic modifiers during the synthesis process can further reduce aspartimide formation when using Fmoc-protected aspartic acid derivatives . This complementary approach can enhance the effectiveness of the allyl ester protection strategy.

Comparative Analysis with Other Protecting Groups

The selection of appropriate protecting groups for aspartic acid is critical in peptide synthesis strategies.

Advantages of Allyl Ester Protection

Compared to other common protecting groups for the β-carboxyl of aspartic acid, the allyl ester in Fmoc-Asp(OAll)-OH offers several advantages:

  • Selective removal under mild conditions using palladium(0) catalysts

  • Orthogonal deprotection strategy to Fmoc removal conditions

  • Reduced aspartimide formation compared to tert-butyl protection

  • Compatibility with a wide range of functional groups commonly found in peptides

Comparison with Alternative Protection Strategies

Different approaches to aspartic acid protection have been developed, each with specific applications:

  • Fmoc-Asp(OtBu)-OH: More commonly used but more prone to aspartimide formation

  • Backbone protection strategies like Hmb or Dmb: Used when severe aspartimide problems are encountered

  • Specialized β-carboxyl protecting groups: Designed specifically to minimize aspartimide formation

The optimal choice depends on the specific peptide sequence, synthesis strategy, and downstream applications.

Applications in Modern Peptide Research

Fmoc-Asp(OAll)-OH has found increasingly sophisticated applications in contemporary peptide research.

Complex Peptide Synthesis

The compound enables the synthesis of challenging peptides with multiple aspartic acid residues, particularly in sequences where aspartimide formation would otherwise be problematic. This capability has expanded the range of peptides that can be reliably synthesized using Fmoc chemistry.

Bioactive Peptide Development

By enabling the reliable incorporation of aspartic acid residues, Fmoc-Asp(OAll)-OH contributes to the synthesis of various bioactive peptides used in:

  • Pharmaceutical research and development

  • Immunological studies requiring custom peptide antigens

  • Structure-activity relationship investigations

  • Development of peptide-based therapeutics and diagnostics

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